Compound Description: Ponatinib is a tyrosine kinase inhibitor, specifically a potent pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. [] It is used in the treatment of chronic myeloid leukemia (CML), especially in cases resistant to other therapies. []
Relevance: While Ponatinib shares the benzamide core and a substituted phenylpiperazine moiety with the target compound, its structure diverges significantly with the inclusion of an imidazopyridazine group and a triple bond linker. [] The structural differences highlight the diversity possible even within a class of compounds targeting similar biological pathways.
Compound Description: This series of compounds was synthesized as potential therapeutic agents for Alzheimer's disease. [] They were investigated for their inhibitory activity against butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. [] Among these, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide exhibited excellent inhibitory activity, comparable to the reference standard Eserine. []
Relevance: This series shares the benzamide core, the substituted phenyl group, and the piperazine ring with the target compound, 2-methoxy-3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. [] The key difference lies in the replacement of the thienylcarbonyl group with a furoyl group. This substitution highlights the exploration of different heterocyclic rings while maintaining the core structure, likely aiming to optimize activity against the target enzyme.
Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist developed as an HIV-1 inhibitor. [] It demonstrates the importance of the benzylic substituent in controlling receptor selectivity and potency within its chemical class. []
Relevance: Although Sch-417690/Sch-D shares the piperazine ring system with the target compound, the overall structures differ significantly. [] Sch-417690/Sch-D incorporates a pyrimidinylcarbonyl group, a methylpiperidine ring, and a trifluoromethylphenyl moiety, none of which are present in the target compound. [] This difference highlights the diverse structural motifs that can be incorporated into compounds targeting similar biological processes, in this case, viral inhibition.
Compound Description: This bis-amide compound was synthesized from a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methylaniline. [] Its crystal structure reveals the influence of N–H···O and C–H···O hydrogen bonds on the crystal lattice. []
Compound Description: Imatinib mesylate is an antileukemic cytostatic drug used in cancer therapy. [] It is a tyrosine kinase inhibitor that specifically targets BCR-ABL, a protein implicated in chronic myeloid leukemia. [, ] This molecule is typically characterized in its salt forms, but its freebase form has also been structurally characterized. []
Relevance: Imatinib mesylate shares a significant structural similarity with the target compound. [, ] Both molecules feature a benzamide core, a substituted phenylpiperazine moiety, and an aromatic ring linked to the phenyl group through an amino substituent. The key difference lies in the specific aromatic ring system; Imatinib mesylate incorporates a pyridinylpyrimidine system, while the target compound utilizes a thienylcarbonyl group. [, ] This subtle variation highlights how minor modifications can lead to significant differences in biological activity and target specificity.
Compound Description: APD791 is a potent and highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. [, ] It exhibits potent antiplatelet activity by inhibiting serotonin-amplified platelet aggregation. [, ] APD791 also demonstrated oral bioavailability and a favorable safety profile in preclinical studies. [, ]
Relevance: While APD791 shares the benzamide core with the target compound, their structures diverge significantly beyond that. [, ] APD791 incorporates a methylpyrazole group, a morpholinoethoxy chain, and lacks the piperazine ring present in 2-methoxy-3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. [, ] This comparison underscores how modifications to the core structure can lead to compounds targeting entirely different receptors and therapeutic areas.
Compound Description: Itraconazole is a triazole antifungal medication. [] It functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. [] Structurally, itraconazole features a complex structure with multiple heterocyclic rings and a dichlorophenyl group. []
Relevance: Itraconazole, while structurally distinct from the target compound, shares the piperazine ring system. [] This commonality highlights the presence of this ring system in a diverse range of pharmacological agents, likely due to its ability to modulate drug-target interactions.
Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist. [, , ] This drug candidate has been explored as a potential treatment for type 2 diabetes. [] MK-0767 is metabolized primarily by CYP3A4, with the TZD ring being the primary site of metabolism. [, ] It shows species-specific differences in its metabolism, with flavin monooxygenases playing a more significant role in rats and dogs compared to humans and monkeys. []
Compound Description: This compound is a 2-methoxy-substituted derivative of pyrazolo[3,4-b]pyridine. [] Its crystal structure reveals a gauche conformation of the thiophene ring and the presence of intra- and intermolecular hydrogen bonding. []
Compound Description: OPC-14523 is a novel compound with a high affinity for σ and 5-HT1A receptors, as well as the 5-HT transporter. [, ] It has demonstrated antidepressant-like effects in animal models. [, ] Its mechanism of action involves increasing acetylcholine release in the brain, potentially through the stimulation of sigma and 5-HT1A receptors. [, ]
Compound Description: GR-55562 and its O-methylated analogs have been used to study the influence of alkylamino side chain conformation on the binding affinity and intrinsic activity at 5-HT1B receptors. [] Modifications to the alkylamino side chain can alter the compound's functional activity from a neutral antagonist to a partial agonist at the h5-HT1B receptor. []
Compound Description: This compound contains a piperazine ring and its degradation kinetics have been studied in aqueous solutions under varying pH and temperature conditions. [, ] The study revealed that the compound undergoes hydrolysis via specific acid- and base-catalyzed reactions, along with spontaneous water-catalyzed degradation. [, ]
4‐(4′‐Methyl‐1′‐piperazinyl)‐3‐butyn‐2‐one
Compound Description: This compound is a useful reagent for peptide coupling reactions. [] Its synthesis involves a three-step procedure from 4-methoxy-3-buten-2-one. []
Compound Description: This compound contains a benzamide group and its crystal structure reveals a deviation from the ideal boat conformation for the central eight-membered ring due to steric hindrance. []
Compound Description: JC-171 is a hydroxyl-sulfonamide analog that acts as a selective NLRP3 inflammasome inhibitor. [] It has shown potential as a disease-modifying agent for treating neurological disorders, including multiple sclerosis (MS). [] Its mechanism of action involves interfering with NLRP3/ASC interaction, which is crucial for the activation of the NLRP3 inflammasome. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.